2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Catalog No.
S878121
CAS No.
1246553-54-7
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

CAS Number

1246553-54-7

Product Name

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h1-5,8,13H,6-7,9H2

InChI Key

NZEGJHAUPSTRJY-UHFFFAOYSA-N

SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1

Heterocyclic Chemistry

-Ph-THPP is a heterocyclic compound. Heterocyclic chemistry is a branch of organic chemistry concerned with the properties and applications of molecules with ring structures containing atoms other than carbon. Nitrogen is a common heteroatom in these structures, and pyrazolopyrazines are a class of heterocyclic compounds containing two fused five-membered rings with two nitrogen atoms each [PubChem, National Institutes of Health (.gov)].

Potential Research Areas

Based on the structural similarity of 2-Ph-THPP to other pyrazolopyrazines, potential research areas could include:

  • Medicinal Chemistry: Some pyrazolopyrazines have been investigated for their potential medicinal properties [1, 2]. Research in this area may explore the development of new drugs with therapeutic applications.
  • Material Science: Heterocyclic compounds can find applications in material science due to their unique properties [3]. Research could explore the use of 2-Ph-THPP or related compounds in the development of new materials.

Sources Cited

  • Synthesis and Biological Evaluation of Selective A2A Adenosine Receptor Antagonists Containing the Pyrazolo[1,5-a]pyrazine Scaffold [ScienceDirect]:
  • Pyrazolo[1,5-a]pyrazine Derivatives as Kinase Inhibitors for the Treatment of Cancer [NCBI]:
  • Functionalized Heterocyclic Molecules for Material Science Applications [American Chemical Society]:

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound characterized by a fused pyrazole structure. This compound features a phenyl group at the 2-position and a tetrahydropyrazole moiety, contributing to its unique chemical properties. The molecular formula is C11H12N4C_{11}H_{12}N_4 with a molecular weight of approximately 199.25 g/mol . Its structure allows for various interactions with biological targets, making it of interest in medicinal chemistry.

The synthesis of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine often involves reactions that modify the pyrazole framework. One significant reaction pathway includes the treatment of appropriate precursors with aqueous sodium hydroxide, which facilitates the formation of the tetrahydro derivative in a one-step conversion . Other methods may involve cyclocondensation reactions where 3-aminopyrazoles react with biselectrophilic compounds to form various derivatives, including this specific compound .

Research indicates that compounds within the pyrazolo[1,5-A]pyrazine class exhibit promising biological activities. They have been noted for their potential as selective protein inhibitors and exhibit anticancer properties . The biological activity of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine specifically has not been extensively documented but aligns with the general trends observed in similar compounds.

Several synthetic approaches have been developed for creating 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine:

  • Cyclocondensation: This method involves the reaction of 3-aminopyrazoles with various electrophiles to construct the pyrazolo framework.
  • One-Pot Reactions: Recent advancements include one-pot methodologies that streamline the synthesis process while maintaining high yields and simplicity .
  • Modification of Precursor Compounds: The use of starting materials such as dichlorovinylacetophenones has been explored to yield this compound through sequential transformations .

Due to its structural characteristics and biological potential, 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine may find applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Biological Research: Investigating its role as a selective inhibitor in various biochemical pathways.

Interaction studies involving 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine are crucial for understanding its mechanism of action. These studies typically focus on:

  • Protein Binding: Assessing how well the compound binds to target proteins.
  • Inhibition Assays: Evaluating its effectiveness in inhibiting specific enzymes or receptors related to disease pathways.

Several compounds share structural similarities with 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeNotable Properties
4,5-Dihydro-pyrazolo[1,5-A]pyrimidinesFused heterocyclesExhibits anticancer properties
PyrazoloquinazolinesFused heterocyclesKnown for anti-inflammatory effects
PyrazolothiazolesFused heterocyclesPotential antibacterial activity

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is unique due to its specific substitution pattern and potential bioactivity profile that may differ from these similar compounds .

XLogP3

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Dates

Modify: 2023-08-16

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